9(R)-Hete - 107656-14-4

9(R)-Hete

Catalog Number: EVT-1169026
CAS Number: 107656-14-4
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9R-HETE is a polyunsaturated fatty acid and a hydroxy fatty acid.
Applications in Various Fields

The research on HETEs has led to potential applications in various fields, particularly in medicine. For example, understanding the vasoconstrictive properties of 20-HETE can inform the development of therapeutic strategies for conditions like hypertension3. The neuroprotective effects of 12-HETE suggest its potential utility in mitigating excitotoxicity and ischemic injury in the brain4. Additionally, the synthetic methodologies developed for the creation of nitrogen heterocycles through Rh-catalyzed C-H bond activation could be applied to the synthesis of HETE analogs, which may have therapeutic value12. These applications demonstrate the importance of HETE research in drug development and the treatment of various diseases.

Source and Classification

9(R)-Hydroxyeicosatetraenoic acid, commonly known as 9(R)-HETE, is a member of the hydroxyeicosatetraenoic acid family, which are bioactive lipids derived from arachidonic acid. These compounds are synthesized primarily through the action of cytochrome P450 enzymes, particularly CYP1B1, CYP4A, and CYP2B, which catalyze the hydroxylation of arachidonic acid at various positions to produce different HETE isomers . 9(R)-HETE is classified as an oxylipin, a term that encompasses oxygenated derivatives of polyunsaturated fatty acids that play significant roles in cellular signaling and inflammation.

Synthesis Analysis

The synthesis of 9(R)-HETE typically involves the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes. The process can be summarized as follows:

  1. Substrate Preparation: Arachidonic acid is released from membrane phospholipids, often through the action of phospholipases.
  2. Enzymatic Hydroxylation: The cytochrome P450 enzymes introduce a hydroxyl group at the 9-position of the arachidonic acid molecule. This reaction is NADPH-dependent and involves the transfer of electrons from NADPH to the heme iron in the enzyme's active site.
  3. Regiospecificity: The specific position of hydroxylation (in this case, at C-9) is determined by the enzyme's structure and substrate orientation within its catalytic site .

The reaction conditions typically include a buffered environment (e.g., potassium phosphate buffer) and may require specific cofactors such as magnesium ions for optimal enzyme activity .

Molecular Structure Analysis

The molecular structure of 9(R)-HETE can be described as follows:

  • Chemical Formula: C20H32O3
  • Molecular Weight: Approximately 320.47 g/mol
  • Functional Groups: The compound contains a hydroxyl group (-OH) at the 9-position on the eicosatetraenoic acid backbone.
  • Stereochemistry: The "R" designation indicates the configuration around the chiral center at the 9-position, which influences its biological activity and interactions with receptors.

The structural formula can be represented as:

HO C20H31 C C C CC CC CC O\text{HO C}_{20}\text{H}_{31}\text{ C C }\text{C C}\text{C C}\text{C C}\text{C O}

This configuration allows for specific interactions with biological targets, including receptors involved in inflammatory responses .

Chemical Reactions Analysis

9(R)-HETE participates in various biochemical reactions:

  1. Enzymatic Reactions: As a product of arachidonic acid metabolism, it can further act as a substrate for other enzymes such as lipoxygenases or cyclooxygenases, leading to the formation of additional eicosanoids.
  2. Receptor Interactions: It has been shown to bind to specific G-protein coupled receptors, influencing cellular signaling pathways related to inflammation and vascular function .
  3. Stability and Degradation: In solution, 9(R)-HETE may undergo non-enzymatic degradation or oxidation, which can affect its biological availability and activity .
Mechanism of Action

The mechanism of action for 9(R)-HETE primarily involves its role as a signaling molecule:

  • Receptor Activation: Upon binding to its target receptors (e.g., specific G-protein coupled receptors), it initiates intracellular signaling cascades that can lead to various physiological responses such as vasodilation or modulation of inflammatory processes.
  • Inhibition of Enzyme Activity: Studies have shown that 9(R)-HETE can inhibit certain enzymes like Na(+)-K(+)-ATPase, affecting ion transport across cell membranes and influencing cell excitability .
  • Regulation of Gene Expression: By activating specific signaling pathways, it may also influence gene expression related to inflammation and cell proliferation.
Physical and Chemical Properties Analysis

The physical and chemical properties of 9(R)-HETE include:

  • Appearance: Typically exists as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Sensitive to light and oxygen; should be stored under inert gas conditions to prevent degradation.
  • Melting Point: Not well-defined due to its oily nature but generally remains liquid at room temperature.

These properties are critical for its handling in laboratory settings and applications in research .

Applications

9(R)-HETE has several scientific applications:

  1. Research Tool: Utilized in studies investigating lipid metabolism and signaling pathways associated with inflammation and cardiovascular health.
  2. Pharmacological Investigations: Explored for potential therapeutic roles in conditions like hypertension, inflammation-related diseases, and cancer due to its bioactive properties.
  3. Biomarker Studies: Its levels in biological samples may serve as biomarkers for various physiological or pathological states related to arachidonic acid metabolism .
Chemical Characterization of 9(R)-HETE

Structural Properties and Stereochemical Configuration

9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a chiral oxygenated metabolite derived from arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). Its structure comprises a 20-carbon chain with a hydroxyl group at the C9 position and four cis double bonds at C5–C6, C8–C9, C11–C12, and C14–C15. The introduction of the hydroxyl group generates a chiral center at C9, resulting in two enantiomers: 9(R)-HETE and 9(S)-HETE. The R configuration signifies the absolute stereochemistry where the hydroxyl group occupies a specific spatial orientation distinct from the S enantiomer. This stereochemical distinction is biologically critical, as the enantiomers often exhibit divergent receptor binding and signaling activities [2] [10].

The conjugated diene system (C8–C9 and C11–C12 double bonds adjacent to the hydroxylated C9) confers a characteristic UV absorption profile, with λmax near 235 nm. Nuclear magnetic resonance (NMR) studies confirm that the double bonds retain their cis geometry during enzymatic or free-radical oxidation, though non-enzymatic processes may induce partial isomerization [10].

Table 1: Structural Attributes of 9(R)-HETE

PropertyDescription
Systematic Name9(R)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Molecular FormulaC₂₀H₃₂O₃
Chiral CenterC9 (R configuration)
Double Bond Positions5Z, 8Z, 11Z, 14Z
UV λmax~235 nm (characteristic of conjugated dienes)
Key Spectroscopic DataNMR: δ 5.3–5.7 ppm (olefinic protons), δ 4.0 ppm (methine proton at C9)

Physicochemical Properties

9(R)-HETE exhibits pH-dependent solubility and stability, characteristic of carboxylic acid-containing lipids. Its low aqueous solubility arises from the long aliphatic chain and hydrophobic nature. Solubility increases under alkaline conditions (pH >8) due to ionization of the carboxyl group (pKa ~4.5–5.0), forming the more hydrophilic carboxylate anion. In acidic environments (pH <4), the protonated neutral form predominates, reducing solubility and increasing susceptibility to degradation via dehydration or cyclization [5] [6].

The compound demonstrates moderate lipophilicity, with an estimated logP (octanol/water partition coefficient) of ~5–6, favoring partitioning into lipid membranes or organic solvents. This high logP value is consistent with other HETEs and facilitates interactions with hydrophobic binding pockets in proteins or receptors [5].

Stability studies indicate 9(R)-HETE is susceptible to autoxidation, particularly under pro-oxidative conditions (e.g., presence of transition metals, elevated temperatures). Degradation products may include keto-derivatives (9-oxo-ETE) or epoxides. Storage at low temperatures (-80°C) under inert atmosphere (argon/nitrogen) and with antioxidants (e.g., butylated hydroxytoluene) is recommended for long-term preservation [3] [8].

Analytical Methods for Chiral Resolution

Differentiating 9(R)-HETE from its 9(S) enantiomer and positional isomers (e.g., 5-HETE, 12-HETE) requires sophisticated chiral chromatographic techniques coupled with sensitive detection. This is essential because enzymatic synthesis typically yields a single enantiomer (e.g., 9(R) via cytochrome P450), while non-enzymatic peroxidation produces racemic mixtures [2] [4].

Ultra-HPLC with Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI)

Ultra-high-performance liquid chromatography (UHPLC) coupled with electron capture atmospheric pressure chemical ionization (ECAPCI) enables highly sensitive and enantioselective analysis of 9(R)-HETE. This method typically involves derivatization of the carboxyl group with pentafluorobenzyl (PFB) bromide to form the PFB ester derivative. The PFB group enhances electron capture efficiency during ionization [1] [3] [4].

Separation utilizes chiral stationary phases (CSPs), most commonly tris(3,5-dimethylphenylcarbamate) derivatives of amylose (e.g., Chiralpak IA-U, IC-U) or cellulose immobilized on silica sub-2-μm particles. These CSPs exploit stereoselective interactions (hydrogen bonding, π-π interactions, steric effects) between the chiral analytes and the polymeric selector. Using reversed-phase conditions (aqueous/organic mobile phases like water/acetonitrile gradients), baseline resolution (Rs >1.5) of 9(R)- and 9(S)-HETE is achievable within optimized run times (<20 minutes) [4] [7] [10].

ECAPCI operates under negative-ion mode. Thermal desorption of the chromatographic effluent is followed by electron capture by the PFB derivative, yielding a stable radical anion [M-PFB]⁻• through dissociative electron capture (loss of a PFB radical). This process generates abundant and stable anions with minimal fragmentation, significantly enhancing sensitivity compared to conventional electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for hydroxy-fatty acids [1] [3] [4].

Table 2: UHPLC-ECAPCI/MS Conditions for 9(R)-HETE Analysis

ParameterTypical Setting/Requirement
DerivatizationPentafluorobenzyl (PFB) ester
Chiral ColumnAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-U, 100x3.0 mm, 1.6 μm)
Mobile PhaseGradient: Water/Acetonitrile or Water/Methanol (with 0.1% acetic acid/ammonium acetate)
Ionization ModeNegative-ion ECAPCI
Ionization ProcessDissociative electron capture: [M-PFB]⁻• formation
DetectionSelected Reaction Monitoring (SRM) or High-Resolution Mass Spectrometry (HRMS)
Key AdvantageEnhanced sensitivity (fg-pg on-column); Low matrix effects; Chiral resolution

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-resolution mass spectrometry (HRMS), particularly using Orbitrap or time-of-flight (TOF) analyzers, is indispensable for confirming the identity of 9(R)-HETE and distinguishing it from isobaric and isomeric oxylipins. Following UHPLC separation (achiral or chiral), HRMS provides accurate mass measurement (<5 ppm error) of the molecular ion ([M-H]⁻ for underivatized; [M-PFB]⁻• for PFB derivatives) and characteristic fragment ions [1] [3] [7].

Key fragmentation patterns under collision-induced dissociation (CID) include:

  • Loss of H₂O: (-18 Da) from the [M-H]⁻ ion.
  • Cleavage adjacent to hydroxyl group: Prominent ions at m/z 167.107 (C₁₀H₁₅O₂⁻, indicative of cleavage between C9–C10 for 9-HETE) and m/z 150.104 (C₁₀H₁₄O⁻, further dehydration product).
  • Allylic cleavages: Generating carboxylate anions like m/z 171.102 (C₁₁H₁₅O₂⁻) or m/z 179.107 (C₁₂H₁₉O₂⁻), whose relative abundances can differ subtly between positional isomers but are generally insufficient alone for definitive identification without chromatographic separation [1] [4].

The power of HRMS lies in its ability to resolve ions with identical nominal masses but different elemental compositions. For example, 9-HETE ([M-H]⁻ = m/z 319.2279, C₂₀H₃₁O₃⁻) can be distinguished from its keto derivative 9-oxo-ETE ([M-H]⁻ = m/z 317.2123, C₂₀H₂₉O₃⁻) or from isobaric compounds like certain dihydroxy- or epoxy-fatty acids based on exact mass. When combined with chiral UHPLC, HRMS allows unambiguous assignment of the 9(R) enantiomer by its specific retention time and accurate mass signature [3] [7].

Recent advancements involve coupling chiral separations with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for targeted, highly sensitive quantification. The combination of chiral retention time, precursor ion exact mass, and specific transition fragments (e.g., [M-PFB]⁻• → characteristic carboxylate anion for 9-HETE) provides exceptional specificity for quantifying trace levels of 9(R)-HETE in complex biological matrices like plasma, tissue homogenates, or cell culture media [4] [7] [10].

Properties

CAS Number

107656-14-4

Product Name

9(R)-Hete

IUPAC Name

(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1

InChI Key

KATOYYZUTNAWSA-AZFZJQGOSA-N

SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Synonyms

9R-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O

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